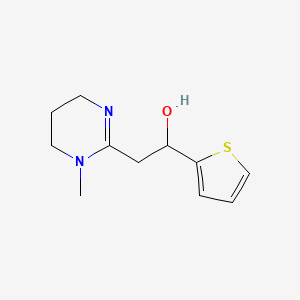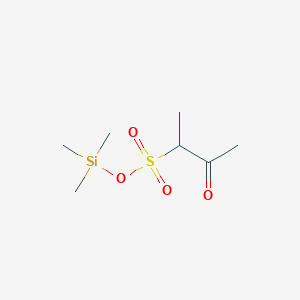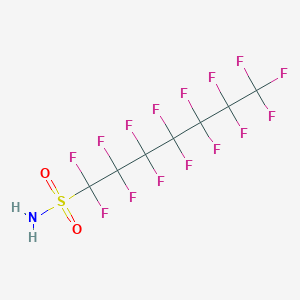
Perfluoroheptane sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoroheptane sulfonamide is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique chemical properties. These compounds are characterized by a carbon chain fully substituted with fluorine atoms, which imparts exceptional stability and resistance to heat, water, and oil. This compound, like other PFAS, is used in various industrial applications due to its surfactant properties .
Preparation Methods
The synthesis of perfluoroheptane sulfonamide typically involves the reaction of perfluoroheptane sulfonyl chloride with ammonia or an amine. This reaction is carried out under controlled conditions to ensure the formation of the sulfonamide group. Industrial production methods often utilize oxidative coupling of thiols and amines, which is an efficient and environmentally friendly approach .
Chemical Reactions Analysis
Perfluoroheptane sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Perfluoroheptane sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Medicine: Its unique properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of perfluoroheptane sulfonamide involves its interaction with cellular membranes and proteins. The compound’s fluorinated carbon chain allows it to integrate into lipid bilayers, disrupting normal cellular functions. It can also bind to specific proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Perfluoroheptane sulfonamide is similar to other PFAS compounds such as perfluorooctane sulfonamide and perfluorooctane sulfonic acid. its shorter carbon chain length gives it distinct properties, such as different levels of bioaccumulation and environmental persistence. Similar compounds include:
- Perfluorooctane sulfonamide
- Perfluorooctane sulfonic acid
- Perfluorohexane sulfonamide
This compound stands out due to its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in certain industrial applications.
Properties
CAS No. |
82765-77-3 |
|---|---|
Molecular Formula |
C7F15SO2NH2 C7H2F15NO2S |
Molecular Weight |
449.14 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide |
InChI |
InChI=1S/C7H2F15NO2S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25/h(H2,23,24,25) |
InChI Key |
ZYBNLNNCZHCXAC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
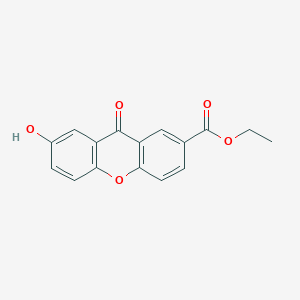
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
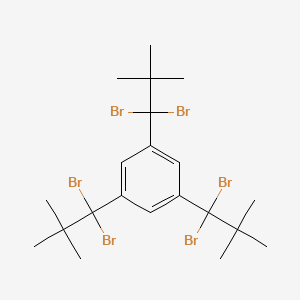

![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
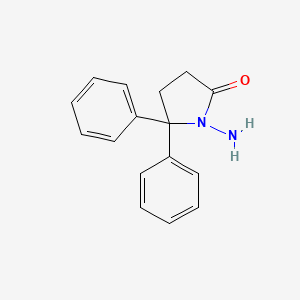
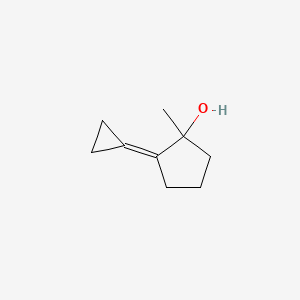
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
